molecular formula C10H14ClNO2 B169143 5-Methoxychroman-3-amine hydrochloride CAS No. 117422-43-2

5-Methoxychroman-3-amine hydrochloride

Cat. No.: B169143
CAS No.: 117422-43-2
M. Wt: 215.67 g/mol
InChI Key: IETVKUZKGGXYCM-UHFFFAOYSA-N
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Description

5-Methoxychroman-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 5-position and an amine group at the 3-position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxychroman-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

5-Methoxychroman-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides

Major Products Formed

Scientific Research Applications

5-Methoxychroman-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxychroman-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and amine groups at specific positions makes it a valuable compound for targeted research and applications .

Biological Activity

5-Methoxychroman-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C10H14ClNO2) features a methoxy group at the 5-position and an amine group at the 3-position of the chroman structure. This unique arrangement contributes to its pharmacological properties, particularly in neuropharmacology and oncology.

Property Value
Molecular FormulaC10H14ClNO2
Molecular Weight215.68 g/mol
Functional GroupsMethoxy (-OCH₃), Amine (-NH₂)

The proposed mechanism of action for this compound involves its interaction with various neurotransmitter systems, particularly serotonin and dopamine pathways. It is thought to act as a serotonin reuptake inhibitor , enhancing serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders such as depression and anxiety . Additionally, it may modulate the activity of specific receptors, including 5-HT1A receptors, which are crucial in the treatment of anxiety and depression .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

  • Antidepressant Activity : The compound has been studied for its potential to alleviate symptoms of depression by increasing serotonin availability .
  • Anxiolytic Properties : Its interaction with serotonergic systems suggests potential use in treating anxiety disorders .

Antioxidant and Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound has shown promise as an antioxidant and anti-inflammatory agent :

  • Oxidative Stress Reduction : Its structural similarity to other bioactive compounds may confer antioxidant properties, helping to mitigate oxidative stress.
  • Inflammation Modulation : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in inflammatory conditions.

Case Studies and Experimental Evidence

Several studies have demonstrated the biological activity of this compound:

  • Neurotransmitter Interaction Study : In vitro experiments showed that the compound significantly increases serotonin levels in neuronal cultures, indicating its potential as a therapeutic agent for mood disorders.
  • Animal Model Trials : In animal models of depression, administration of this compound resulted in reduced depressive-like behaviors compared to control groups, supporting its antidepressant potential .
  • Antioxidant Activity Assessment : The compound exhibited significant free radical scavenging activity in biochemical assays, highlighting its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Activity Notes
(S)-7-Methoxychroman-3-amineSimilar neuropharmacological effectsEnantiomer with potentially different activity
7-Hydroxychroman-3-amineAntioxidant propertiesLacks methoxy group which may alter activity

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVKUZKGGXYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552715
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117422-43-2
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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